3-Iodo-3-phenylprop-2-enoic acid
Description
3-Iodo-3-phenylprop-2-enoic acid (C₉H₇IO₂, MW 274.05 g/mol) is an α,β-unsaturated carboxylic acid featuring an iodine substituent at the β-position of the propenoic acid backbone. This compound is synthesized via halogenation reactions; for example, iodine monochloride (ICl) can be added to cinnamic acid (3-phenylprop-2-enoic acid) in carbon tetrachloride to yield halogenated derivatives .
Properties
CAS No. |
18777-04-3 |
|---|---|
Molecular Formula |
C9H7IO2 |
Molecular Weight |
274.05 g/mol |
IUPAC Name |
3-iodo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7IO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
InChI Key |
HWVUIOWIVXHYHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodo-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the iodination of cinnamic acid derivatives. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom replaces the hydrogen atom at the 3-position of the cinnamic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding the parent cinnamic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce cinnamic acid. Substitution reactions can result in a variety of functionalized cinnamic acid derivatives.
Scientific Research Applications
3-Iodo-3-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-iodo-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the phenylprop-2-enoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
A comparison of 3-iodo-3-phenylprop-2-enoic acid with related compounds highlights key differences in substituents, molecular weight, and electronic effects:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Saturation |
|---|---|---|---|---|
| This compound | C₉H₇IO₂ | 274.05 | Iodine at β-position | Unsaturated |
| Cinnamic acid | C₉H₈O₂ | 148.16 | No halogen | Unsaturated |
| 3-Chloro-3-phenylprop-2-enoic acid | C₉H₇ClO₂ | 182.61 | Chlorine at β-position | Unsaturated |
| Iopanoic acid | C₁₁H₁₁I₃NO₂ | 571.93 | 2-Ethyl, 3-amino-2,4,6-triiodophenyl | Saturated |
| 3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid | C₁₃H₁₅FO₃ | 238.25 | Fluorine, alkoxy group | Unsaturated |
Electronic and Steric Effects
- Iodine vs. Chlorine : The larger atomic radius of iodine increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to chlorine. However, iodine’s polarizability enhances its leaving-group ability in elimination reactions .
- Saturated vs. Unsaturated Backbones: Iopanoic acid (saturated propanoic acid) lacks the conjugated double bond present in this compound, diminishing UV absorption properties but improving stability under basic conditions .
- Fluorine and Alkoxy Substituents: The electron-withdrawing fluorine and electron-donating alkoxy group in 3-[3-fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid alter acidity (pKa) and lipophilicity compared to the iodine-substituted analog .
Physical Properties and Solubility
- Solubility: The iodine substituent reduces water solubility compared to cinnamic acid but enhances solubility in nonpolar solvents. Fluorinated analogs (e.g., C₁₃H₁₅FO₃) exhibit intermediate polarity due to fluorine’s electronegativity .
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